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molecular formula C10H16N2 B1594707 4-Butylbenzene-1,2-diamine CAS No. 3663-23-8

4-Butylbenzene-1,2-diamine

Cat. No. B1594707
M. Wt: 164.25 g/mol
InChI Key: WQEGHHLKDKIWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05512209

Procedure details

1.11 g (5.15 mM) of 4-butyl-2-nitroaniline, 5 ml of methanol, 0.35 g of activated carbon and 0.04 gof ferric chloride hexahydrate were placed in a 50 ml-three-neckedflask and kept at about 60° C. To themixture, 1.5 ml (24.7 mM) of hydrazine hydrate wasgradually added dropwise, followed by stirring for 2 hours under heat refluxing. After the reaction, thereaction mixture was subjected to filtration by meansof suction under heating to remove the activatedcarbon. The filtrate was concentrated under reducedpressure and an appropriate amount of water was addedthereto. The mixture was subjected to extraction withethyl acetate. The organic layer was washed withwater and dried with milabilite, followed byconcentration under reduced pressure to obtain a crudeproduct. To the crude product (residue), anappropriate amount of hexane was added, followed bycooling on an ice bath to precipitate a crystal. Thecrystal was recovered by filtration to obtain 0.82 gof 4-butyl-1,2-phenylenediamine (Yield: 87.4%).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([N+:12]([O-])=O)[CH:6]=1)[CH2:2][CH2:3][CH3:4].CO.O.NN>CCCCCC>[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([NH2:12])[CH:6]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
C(CCC)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
O.NN
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at about 60° C
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
mixture was subjected to filtration by meansof suction
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
to remove the activatedcarbon
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reducedpressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction withethyl acetate
WASH
Type
WASH
Details
The organic layer was washed withwater and
CUSTOM
Type
CUSTOM
Details
dried with milabilite
CUSTOM
Type
CUSTOM
Details
to obtain a crudeproduct
CUSTOM
Type
CUSTOM
Details
followed bycooling on an ice bath
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
Thecrystal was recovered by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C1=CC(=C(C=C1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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